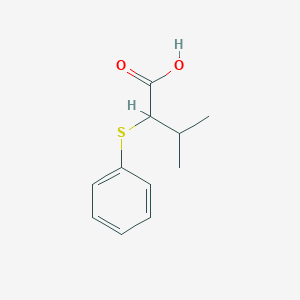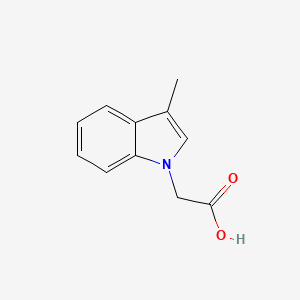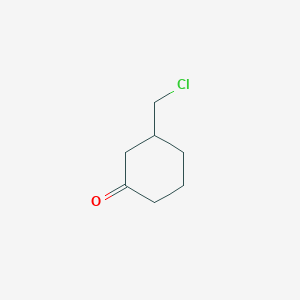
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-ol
Overview
Description
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-ol , also known by its chemical formula C₁₁H₁₄O₃ , is a compound with intriguing structural features. It belongs to the class of alcohols and contains a benzodioxin ring system. The compound’s systematic IUPAC name is 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-propanol .
Synthesis Analysis
The synthesis of this compound involves several steps, including the introduction of the benzodioxin moiety and subsequent functionalization. Researchers have explored various synthetic routes, such as Grignard reactions, reduction of ketones, and cyclization strategies. Detailed studies on the optimal conditions, reagents, and yields are essential for efficient synthesis .
Molecular Structure Analysis
The molecular structure of This compound reveals a central propanol group attached to a benzodioxin ring. The benzodioxin system consists of two fused benzene rings connected by an oxygen bridge. The stereochemistry around the benzodioxin ring plays a crucial role in its biological activity .
Chemical Reactions Analysis
This compound can participate in various chemical reactions due to its functional groups. Some notable reactions include esterification, oxidation of the alcohol group, and substitution at the benzodioxin ring. Researchers have investigated its reactivity in the context of drug development and synthetic methodologies .
Physical And Chemical Properties Analysis
Mechanism of Action
The precise mechanism of action for 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-ol remains an active area of research. Its potential biological targets, enzymatic interactions, and pharmacological effects need further exploration. Investigating its binding affinity and cellular pathways will shed light on its therapeutic applications .
Safety and Hazards
properties
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c12-5-1-2-9-3-4-10-11(8-9)14-7-6-13-10/h3-4,8,12H,1-2,5-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXZCFHSWNGZGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



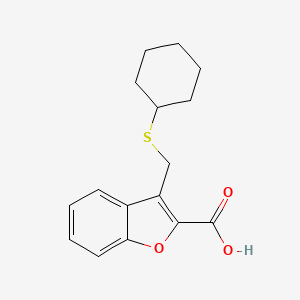
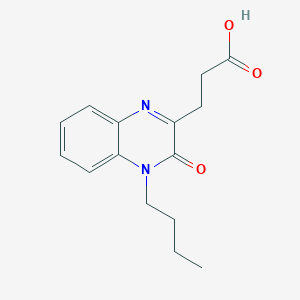
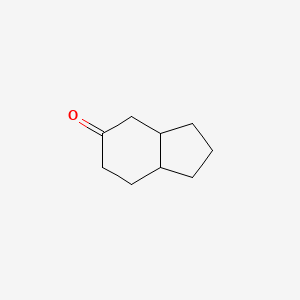
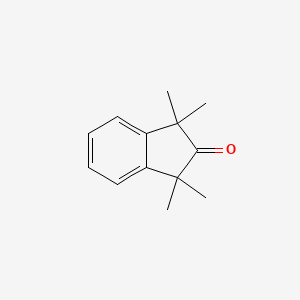
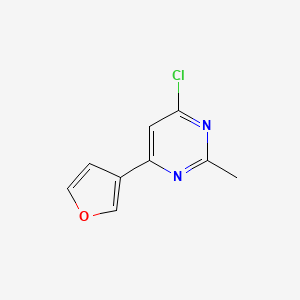
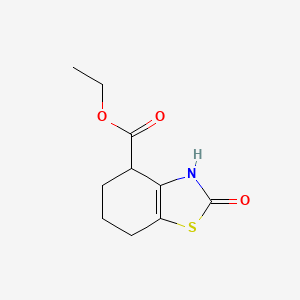

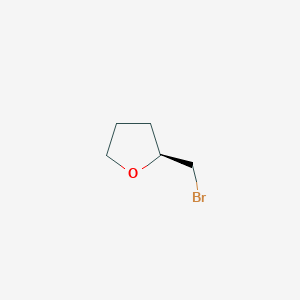
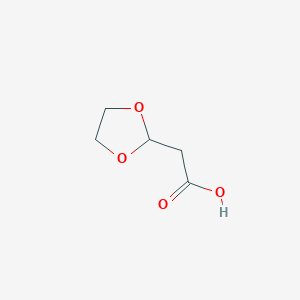
![5-Methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B3384800.png)
